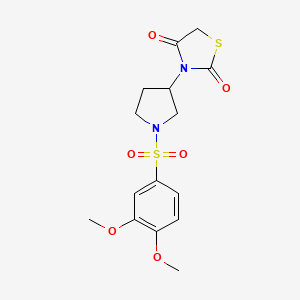
3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . Thiazolidine-2,4-dione is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .Molecular Structure Analysis
The structure of pyrrolidine is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazolidine-2,4-dione has a five-membered ring structure with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and thiazolidine-2,4-dione are diverse and depend on the functional groups attached to these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and thiazolidine-2,4-dione derivatives depend on their specific structures and substituents .Applications De Recherche Scientifique
Synthesis and Catalysis
- The development of novel ionic liquids, such as sulfonic acid functionalized pyridinium chloride, has been explored for the efficient, homogeneous, and reusable catalysis in the solvent-free synthesis of heterocyclic compounds, including thiazolidine-2,4-dione derivatives. These catalytic processes are crucial for creating bioactive molecules and pharmaceuticals with improved efficacy and reduced environmental impact (Moosavi‐Zare et al., 2013).
Biological Activity
- Thiazolidine-2,4-dione derivatives have shown significant antiproliferative activity against various human cancer cell lines, highlighting their potential in developing new anticancer agents. The structure-activity relationship studies of these compounds provide insights into designing more potent and selective therapeutic molecules (Chandrappa et al., 2008).
- Some thiazolidine-2,4-dione compounds have been evaluated as oral antihyperglycemic agents in animal models, demonstrating potential applications in treating diabetes through modulation of glucose and insulin levels. These findings contribute to the development of new diabetes medications with improved safety and efficacy profiles (Wrobel et al., 1998).
Material Science
- The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties showcases applications in creating materials with unique properties such as low dielectric constants, high thermal stability, and excellent solubility in organic solvents. These materials are of interest in electronics and aerospace industries for their potential to improve the performance and longevity of devices and components (Liu et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-22-12-4-3-11(7-13(12)23-2)25(20,21)16-6-5-10(8-16)17-14(18)9-24-15(17)19/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZOKTXLOLBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
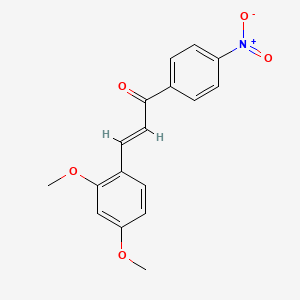
![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)
![2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2668093.png)
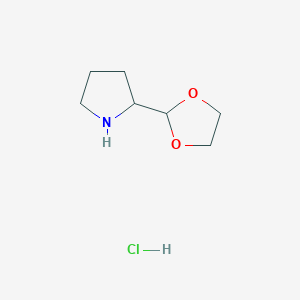
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2668096.png)
![3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668097.png)
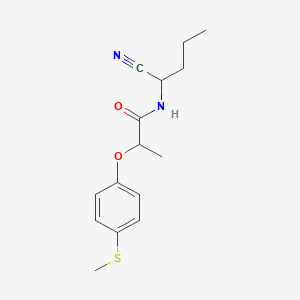
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668099.png)
![3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2668100.png)
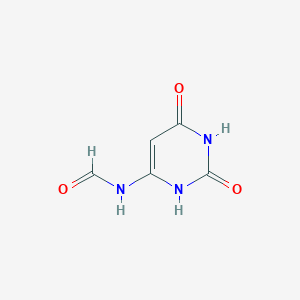

![Tert-butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2668106.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2668109.png)
![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2668110.png)
